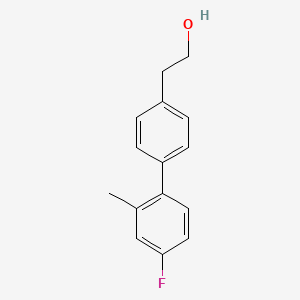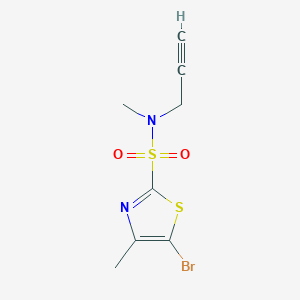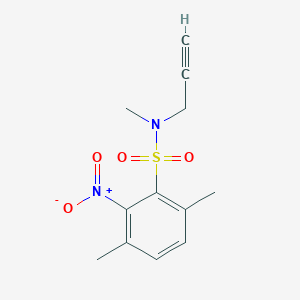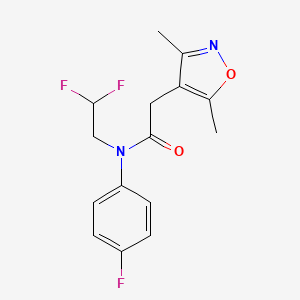
1-(3-fluoro-4-methylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluoro-4-methylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of selective irreversible inhibitors of monoamine oxidase B (MAO-B) and is being investigated for its ability to treat neurodegenerative diseases such as Parkinson's and Alzheimer's.
Wirkmechanismus
1-(3-fluoro-4-methylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide works by irreversibly binding to the active site of MAO-B, preventing it from breaking down dopamine and other neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve symptoms associated with neurodegenerative diseases such as Parkinson's.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can increase dopamine levels in the brain, which can improve motor function in patients with Parkinson's disease. It can also prevent the death of dopaminergic neurons, which can slow the progression of Parkinson's disease. This compound has also been shown to have antioxidant and anti-inflammatory effects, which can protect the brain from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-fluoro-4-methylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide in lab experiments is its selectivity for MAO-B. This allows researchers to specifically target this enzyme and study its effects on dopamine levels and neurodegenerative diseases. However, one limitation of using this compound is its irreversible binding to MAO-B, which can make it difficult to study the long-term effects of the drug.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-fluoro-4-methylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide. One area of interest is its potential use in treating Alzheimer's disease. This compound has been shown to have neuroprotective effects, which could be beneficial in preventing the death of neurons in the brain that are lost in Alzheimer's disease. Another area of interest is the development of more selective and reversible MAO-B inhibitors that could have fewer side effects than this compound. Finally, there is interest in studying the effects of this compound on other neurotransmitters besides dopamine, such as serotonin and norepinephrine.
Synthesemethoden
The synthesis of 1-(3-fluoro-4-methylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide involves the reaction of 3-fluoro-4-methylbenzylamine with propargyl bromide followed by the reaction with methanesulfonyl chloride. The resulting product is then treated with sodium hydroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-fluoro-4-methylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases. It has been shown to be a potent and selective inhibitor of MAO-B, an enzyme that is involved in the breakdown of dopamine and other neurotransmitters. Inhibition of MAO-B leads to an increase in dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease. This compound has also been shown to have neuroprotective effects and can prevent the death of dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S/c1-4-7-14(3)17(15,16)9-11-6-5-10(2)12(13)8-11/h1,5-6,8H,7,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUWLGOKYPXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)N(C)CC#C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 4-(6-azaspiro[2.5]octane-2-carbonylamino)benzoate;hydrochloride](/img/structure/B7678394.png)
![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)

![N-[(5-fluoro-2-methylphenyl)methyl]-N-methylethanesulfonamide](/img/structure/B7678423.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)
![6-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7678445.png)

![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2,6-dimethylbenzamide](/img/structure/B7678453.png)
